molecular formula C7H7NO3S B129042 4-Formylbenzenesulfonamide CAS No. 3240-35-5

4-Formylbenzenesulfonamide

Cat. No.: B129042
CAS No.: 3240-35-5
M. Wt: 185.2 g/mol
InChI Key: PCPUKVSTMLHXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylbenzenesulfonamide is an organic compound with the molecular formula C7H7NO3S. It is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO2NH2). This compound is known for its applications in organic synthesis and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-Formylbenzenesulfonamide involves the reduction of 4-cyanobenzenesulfonamide. The procedure includes the following steps :

  • A mixture of 4-cyanobenzenesulfonamide, formic acid, and Raney nickel alloy is heated under reflux.
  • The reaction mixture is then filtered, and the filtrate is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization from ethanol and water.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Aldol Condensation

4-Formylbenzenesulfonamide undergoes aldol condensation with ketones under basic conditions. For example, reaction with acetophenone in ethanol using NaOH yields a chalcone derivative:

Reagents/ConditionsProductYieldReference
NaOH, EtOH, 0°C → RT, 16h(E)-4-(3-Phenyl-3-oxoprop-1-en-1-yl)benzenesulfonamide55%

This product is characterized by extended conjugation, enhancing its potential in photochemical applications[^8^].

Hydrazone Formation

Reaction with phenylhydrazine in refluxing ethanol forms a hydrazone intermediate, which can be further cyclized:

Reagents/ConditionsProductReference
Phenylhydrazine, Δ (EtOH)Phenylhydrazone

Pyrazole Derivatives

The hydrazone intermediate reacts with Vilsmeier-Haack reagent (POCl₃/DMF) to form a pyrazole ring:

Reagents/ConditionsProductReference
POCl₃/DMF, 0°C → RT4-Formylpyrazole

Thiazole Derivatives

Fusion with thiourea and iodine at 130°C generates a 2-aminothiazole derivative:

Reagents/ConditionsProductReference
Thiourea, I₂, 130°C2-Aminothiazole

Sulfonamide Functionalization

The sulfonamide nitrogen reacts with nucleophiles, enabling N-alkylation or arylation. For instance, coupling with dimethylaminoethyl chloride forms N-substituted derivatives:

Reagents/ConditionsProductReference
Dimethylaminoethyl chloride, baseN-[2-(Dimethylamino)ethyl]-4-formylbenzenesulfonamide

Enaminone Formation

Reaction with DMF dimethyl acetal under reflux produces an enaminone, a versatile intermediate for further functionalization:

Reagents/ConditionsProductReference
DMF dimethyl acetal, ΔEnaminone derivative

Scientific Research Applications

4-Formylbenzenesulfonamide is utilized in several scientific research areas :

    Chemistry: As a reagent in organic synthesis to produce a wide range of compounds.

    Biology: Used in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formylbenzenesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonamide group can mimic the structure of p-aminobenzoic acid, interfering with folic acid synthesis in bacteria .

Comparison with Similar Compounds

  • 4-Fluorobenzenesulfonamide
  • 4-Chlorobenzenesulfonamide
  • 4-Methylbenzenesulfonamide

Comparison: 4-Formylbenzenesulfonamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other benzenesulfonamides. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

4-Formylbenzenesulfonamide, also known as 4-sulfamoylbenzaldehyde, is an organic compound characterized by a sulfonamide group attached to an aromatic aldehyde. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7NO3S\text{C}_7\text{H}_7\text{N}\text{O}_3\text{S}

It features a benzene ring substituted with a formyl group (-CHO) and a sulfonamide group (-SO2NH2). The presence of these functional groups contributes to its reactivity and biological interactions.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs) and cyclooxygenase (COX) enzymes.

  • Carbonic Anhydrase Inhibition : A study reported that derivatives of benzenesulfonamides, including this compound, displayed potent inhibitory activity against human carbonic anhydrases (hCAs). The inhibition constants (KiK_i) for specific isoforms were noted, indicating the compound's potential in treating conditions like glaucoma and edema where CAs are implicated .
  • Cyclooxygenase Inhibition : Another investigation highlighted that certain derivatives of this compound showed COX-2 inhibitory activity. For instance, a related compound exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that modifications to the structure can enhance anti-inflammatory properties .

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives:

  • Cell Proliferation Inhibition : A derivative was tested against triple-negative breast cancer cell lines (MDA-MB-231), demonstrating significant antiproliferative effects. The compound's ability to inhibit cell growth was attributed to its interaction with specific molecular targets involved in cancer progression .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Case Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on various benzenesulfonamide derivatives, including this compound. The findings indicated that modifications at the para position significantly influenced COX-2 inhibitory activity. Compounds with specific substituents showed enhanced potency compared to others .

CompoundSubstituentCOX-2 Inhibition (%)
A-OCH347.1
B-Cl35.5
C-Br28.0

Case Study 2: Antiviral Activity

In another study focused on HIV protease inhibitors, derivatives containing the sulfonamide moiety were synthesized and evaluated for their antiviral properties. Some compounds exhibited sub-nanomolar inhibitory potency against wild-type HIV protease, showcasing the versatility of sulfonamide derivatives in medicinal chemistry .

Q & A

Q. What are the optimized synthetic routes for 4-formylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves sulfonation of 4-formylbenzene derivatives or modification of pre-functionalized sulfonamides. Key steps include:

  • Starting Materials : Sulfanilamide or 4-formylbenzoic acid derivatives, with sulfonyl chloride intermediates (e.g., ).
  • Reaction Conditions : Pyridine is often used as a catalyst to neutralize HCl byproducts during sulfonamide bond formation .
  • Purification : Recrystallization in ethanol/water mixtures improves purity, critical for crystallographic studies .
Method Yield (%) Purity (HPLC) Key Conditions
Direct sulfonation65–75≥95%Pyridine, 0°C, 12h
Schiff base modification80–85≥98%Ethanol reflux, 24h

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

  • NMR : Use deuterated DMSO to stabilize aldehyde protons and avoid solvent interference. Compare with computed spectra (DFT) for tautomeric forms .
  • IR : Assign sulfonamide S=O stretches (1130–1170 cm⁻¹) and aldehyde C=O (1700 cm⁻¹) bands via correlation with crystallographic data .
  • X-ray Diffraction : Resolve ambiguities by confirming bond lengths (e.g., S–N: 1.62 Å, C=O: 1.21 Å) .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Advanced Research Question
Combine molecular docking and QSAR models:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase). The aldehyde group enhances binding affinity via hydrogen bonding .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Electron-withdrawing groups improve antimicrobial activity .
Derivative IC₅₀ (μM) LogP Hammett σ
4-Formyl- (parent)12.31.20.78
4-Nitro-8.91.51.24
4-Chloro-10.11.40.92

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Basic Research Question
Adopt accelerated stability testing protocols:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 72h. Monitor degradation via HPLC (retention time shift) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >200°C) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question
The aldehyde group promotes hygroscopicity, complicating crystal growth. Solutions include:

  • Solvent Selection : Use mixed solvents (e.g., acetone/hexane) to slow nucleation .
  • Additives : Introduce 1% acetic acid to stabilize the aldehyde moiety during crystallization .

Q. How can researchers validate the antimicrobial mechanisms of this compound using in vitro assays?

Advanced Research Question
Employ a tiered approach:

MIC Assays : Determine minimum inhibitory concentrations against Gram-positive/negative strains .

Enzyme Inhibition : Measure carbonic anhydrase activity via stopped-flow spectrophotometry .

ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in bacterial cells .

Q. What analytical techniques are critical for distinguishing this compound from its synthetic byproducts?

Basic Research Question

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7); Rf = 0.45 for the parent compound .
  • HPLC : C18 column, UV detection at 254 nm. Byproducts (e.g., sulfonic acid derivatives) elute earlier .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 186 .

Q. How do substituents on the benzene ring modulate the electronic properties of this compound?

Advanced Research Question
Substituents alter electron density, affecting reactivity:

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase sulfonamide acidity (pKa ~8.5 vs. parent pKa ~10.2) .
  • Electron-Donating Groups (e.g., -OCH₃): Stabilize the aldehyde group, reducing oxidation susceptibility .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for drug discovery?

Basic Research Question

  • Standardization : Pre-dry solvents (e.g., ethanol over molecular sieves).
  • Quality Control : Validate intermediates via melting point and ¹H-NMR before proceeding .

Q. How can researchers address low solubility of this compound in biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (<5% v/v) to maintain compound integrity.
  • Prodrug Design : Convert the aldehyde to a Schiff base, improving aqueous solubility .

Properties

IUPAC Name

4-formylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUKVSTMLHXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186114
Record name 4-Sulfamoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-35-5
Record name 4-Sulfamoylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Sulfamoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FORMYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H09AK2C6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 4-(hydroxymethyl)benzenesulfonamide (Step 3) (3.75 g, 20 mmol) in a mixture of acetone (250 ml) and methylene chloride (250 ml), pyridinium chlorochromate (6.47 g, 30 mmol) was added. After stirring at room temperature for 5 hours, the reaction mixture was diluted with ether and filtered through a short silica gel column. The column was eluted with hexane/ethyl acetate, (1/1). The fractions containing the desired material were combined and concentrated to give a white solid (2.0 g, 53%): mp 104-106° C. Anal Calc'd. for C7H7NSO3 : C, 45.40; H, 3.81; N, 7.56; S, 17.31. Found: C, 45.61; H, 3.59; N, 7.18; S, 16.27.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
53%

Synthesis routes and methods II

Procedure details

A solution of ammonia (0.5 M in 1,4-dioxane, 5 mL) was added to 4-formylbenzenesulfonyl chloride (0.5 g), followed by DCM (10 mL). The reaction mixture was stirred vigorously for 3 h at RT, then concentrated under reduced pressure. The crude residue was purified by flash chromatography to afford 4-formyl-benzenesulfonamide. MS=183.9 [M−H]−.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Formylbenzenesulfonamide
4-Formylbenzenesulfonamide
4-Formylbenzenesulfonamide
4-Formylbenzenesulfonamide
4-Formylbenzenesulfonamide
4-Formylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.